3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4-one core, which is substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 3-fluorophenylmethylsulfanyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound is in powder form .Scientific Research Applications
Synthesis and Cytotoxic Activity
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one, through its structural analogs, has been explored for its potential in synthesizing derivatives with cytotoxic activities. Specifically, derivatives of quinazolin-4-yl and quinoline substituted 2-aminopyrimidines were synthesized, showcasing the importance of quinazolin-4-yl moiety in developing cytotoxic and CDK inhibitor compounds. This approach highlights the chemical's utility in designing selective inhibitors for cancer therapy (Vilchis-Reyes et al., 2010).
Antimicrobial Activities
Further research into similar compounds has revealed antimicrobial potential. A study on 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives demonstrated significant antimicrobial activity against selective gram-positive and gram-negative bacteria. This finding underscores the compound's relevance in developing new antimicrobial agents (Alagarsamy et al., 2016).
Novel Derivatives Synthesis
Research on synthesizing novel derivatives like 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one demonstrates the compound's versatility in chemical transformations. This adaptability opens pathways to accessing a variety of derivatives with potential biological activities (Al-Salahi & Geffken, 2011).
Antiviral Activities
The compound's framework has been employed to design quinazolinone derivatives with antiviral activities against various respiratory and biodefense viruses. This application showcases the compound's significant potential in antiviral drug development (Selvam et al., 2007).
Immunotropic Activity
A study on quinazoline derivatives, including those structurally related to the compound , revealed a corrective action on proliferation processes in immunocompetent organs. This indicates the compound's potential application in immunomodulatory therapies (Tsibizova et al., 2021).
Safety and Hazards
The safety information available indicates that the compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLBXIDJUFLKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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